An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physical and chemical properties, and provides a plausible synthetic route based on established chemical principles, in the absence of a publicly available detailed experimental protocol.
Introduction
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a member of the diazaspiroalkane family, a class of compounds recognized as "privileged scaffolds" in drug discovery. The rigid, three-dimensional structure of the spirocyclic system provides a unique framework for the development of novel therapeutic agents with specific and high-affinity interactions with biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activities for this particular isomer are not extensively documented in publicly available literature, the broader class of diazaspiro[5.5]undecanes has been investigated for the treatment of a range of disorders, including obesity and pain.[1]
Chemical and Physical Properties
A summary of the known and predicted properties of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is presented below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization is not widely published.
| Property | Value | Reference |
| CAS Number | 960294-18-2 | N/A |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [] |
| Molecular Weight | 254.37 g/mol | [] |
| Appearance | Solid | N/A |
| Boiling Point | 354.1 ± 15.0 °C at 760 mmHg (for the 8-carboxylate isomer) | N/A |
Note: The boiling point is for the isomeric tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate and is provided as an estimate.
Synthesis
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the construction of the 1,8-diazaspiro[5.5]undecane core, and second, the selective mono-N-Boc protection.
Caption: Plausible two-stage synthetic workflow.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general procedures for similar transformations. These should be considered as a starting point for experimental design and optimization.
Stage 1: Synthesis of 1,8-Diazaspiro[5.5]undecane (Based on literature for related compounds)
A detailed procedure for the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane core is described in specialized literature and is likely to involve a multi-step sequence starting from chiral precursors.[3] The final step would typically involve a cyclization to form the spirocyclic system, followed by purification by column chromatography or crystallization.
Stage 2: Selective Mono-N-Boc Protection of 1,8-Diazaspiro[5.5]undecane
This procedure is adapted from general methods for the mono-Boc protection of diamines.[4][5]
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Dissolution: Dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
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Base Addition: Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents), to the solution.
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Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.
Spectral Data (Anticipated)
While specific, verified spectral data is not publicly available, the following are the expected characteristic signals based on the structure of the molecule.
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¹H NMR: The spectrum is expected to show a complex pattern of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the protons of the two piperidine rings. A characteristic singlet for the nine protons of the tert-butyl group should be observed around δ 1.4-1.5 ppm.
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¹³C NMR: The spectrum would display signals for the spiro carbon, the carbons of the two piperidine rings, the quaternary carbon of the tert-butyl group, and the three methyl carbons of the tert-butyl group. The carbonyl carbon of the Boc group would appear downfield (δ ~155 ppm).
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the carbamate is expected in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Applications in Drug Development
The diazaspiro[5.5]undecane scaffold is a key feature in a variety of compounds with demonstrated biological activity. Derivatives of the related 1,9-diazaspiro[5.5]undecane have been explored as treatments for obesity and pain, targeting various receptors and enzymes.[1]
The utility of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate lies in its role as a versatile building block for the synthesis of libraries of compounds for high-throughput screening. The Boc-protected nitrogen allows for the selective modification of the unprotected nitrogen at the 8-position, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Potential Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using the target compound.
Conclusion
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed experimental data remains limited in the public domain, its synthesis is achievable through established methodologies. The unique conformational constraints of its spirocyclic core, combined with the ability for selective functionalization, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.


